Acetamide, N-(4-(beta-D-glucopyranosyloxy)phenyl)-
Description
“Acetamide, N-(4-(beta-D-glucopyranosyloxy)phenyl)-” is a glycosylated acetamide derivative characterized by a beta-D-glucopyranosyl moiety attached via an ether linkage to the para position of a phenyl group, which is further substituted with an acetamide functional group.
The compound is structurally related to enzymatic substrates like 4-nitrophenyl glycosides, which are widely used in biochemical assays (e.g., 4-nitrophenyl N-acetyl-β-D-glucosaminide, CAS 3459-18-5) . The glucopyranosyl group may confer unique pharmacokinetic properties, such as improved water solubility compared to non-glycosylated analogs like N-(4-hydroxyphenyl)acetamide .
Properties
CAS No. |
75716-11-9 |
|---|---|
Molecular Formula |
C14H19NO7 |
Molecular Weight |
313.30 g/mol |
IUPAC Name |
N-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]acetamide |
InChI |
InChI=1S/C14H19NO7/c1-7(17)15-8-2-4-9(5-3-8)21-14-13(20)12(19)11(18)10(6-16)22-14/h2-5,10-14,16,18-20H,6H2,1H3,(H,15,17)/t10-,11-,12+,13-,14-/m1/s1 |
InChI Key |
DCCJHZKQNIFNNA-RKQHYHRCSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Glycosylation of 4-Hydroxyphenylacetamide
Overview:
The most direct approach involves glycosylation of 4-hydroxyphenylacetamide with a suitable glucopyranosyl donor. This method leverages the reactivity of protected or unprotected glycosyl donors, such as glycosyl halides or trichloroacetimidates, to attach the sugar moiety selectively to the phenolic hydroxyl group.
- Starting materials: 4-hydroxyphenylacetamide and a glucopyranosyl donor (e.g., peracetylated or unprotected glucopyranosyl halides).
- Reaction conditions:
- Use of Lewis acids like BF₃·Et₂O or TMSOTf as catalysts.
- Solvent typically dichloromethane (DCM) or other inert solvents.
- Temperature maintained near 0°C to 25°C to control stereochemistry and minimize side reactions.
- Outcome: Formation of N-(4-(beta-D-glucopyranosyloxy)phenyl)acetamide with high regioselectivity and stereoselectivity, predominantly yielding the β-anomer as observed in the literature.
- Synthesis of glycosides using glycosyl donors and Lewis acid catalysis is well-established, with yields often exceeding 70%.
- Recrystallization and chromatography are employed for purification.
Enzymatic or Chemoenzymatic Glycosylation
Overview:
Though less common for this specific compound, enzymatic glycosylation offers regio- and stereoselectivity under mild conditions. Glycosyltransferases or glycosidases can catalyze the transfer of sugar moieties from activated donors to phenolic substrates.
- Enzymatic methods are advantageous for producing specific stereoisomers with high purity.
- However, substrate specificity and enzyme availability limit widespread application for complex phenolic amides.
Chemical Synthesis via Acylation Followed by Glycosylation
Overview:
An alternative strategy involves first synthesizing N-(4-aminophenyl)acetamide, then converting the amino group to a phenolic hydroxyl via diazotization or other functional group transformations, followed by glycosylation.
- Synthesis of N-(4-aminophenyl)acetamide through acylation of 4-aminophenol.
- Conversion of amino to phenol via diazotization and hydrolysis.
- Glycosylation of the phenol using glycosyl donors as described above.
- This multi-step approach provides flexibility but is less efficient due to additional steps and purification requirements.
Direct Amidation of Glucose Derivatives
Overview:
Based on patent CN104892448A, a safer and more industrially feasible method involves direct amidation of glucosyl derivatives with acetic acid or acetamide precursors under controlled conditions.
- Use of glucosyl donors with reactive functional groups (e.g., glycosyl chlorides).
- Amidation facilitated by catalysts or activation agents.
- Subsequent deprotection and purification yield the target compound.
- This method minimizes hazardous reagents like liquefied ammonia and reduces equipment corrosion issues associated with acyl chlorides and acid anhydrides.
Summary of Preparation Methods with Data Table
Critical Analysis and Perspectives
Safety and Environmental Considerations:
- Traditional glycosylation often employs hazardous reagents like Lewis acids and acyl chlorides, posing safety and environmental risks.
- The patent CN104892448A emphasizes safer alternatives, utilizing milder conditions and less corrosive reagents, aligning with green chemistry principles.
- The direct amidation of glucosyl derivatives presents a promising route for large-scale synthesis, reducing hazardous waste and improving process safety.
- Enzymatic methods, while environmentally friendly, require further optimization for industrial application.
- Advances in glycosylation catalysis and enzyme engineering are expected to enhance selectivity and efficiency.
- Development of novel glycosyl donors and activation strategies continues to expand synthetic capabilities.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4-(beta-D-glucopyranosyloxy)phenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinones, reduction may produce alcohols or amines, and substitution reactions can lead to a wide range of substituted phenyl derivatives .
Scientific Research Applications
Acetamide, N-(4-(beta-D-glucopyranosyloxy)phenyl)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in glycosylation studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.
Mechanism of Action
The mechanism of action of Acetamide, N-(4-(beta-D-glucopyranosyloxy)phenyl)- involves its interaction with specific molecular targets and pathways. The glucopyranosyl group may facilitate binding to carbohydrate-recognizing proteins, while the phenyl and acetamide groups can interact with other molecular targets. These interactions can modulate various biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Key Insights :
- The glucopyranosyl group in the target compound distinguishes it from simpler phenolic acetamides, likely improving solubility and enabling glycosidase interactions.
- Analogous nitrophenyl glycosides (e.g., 4-nitrophenyl N-acetyl-β-D-glucosaminide) share the glycosidic linkage but feature a chromogenic nitrophenyl group for assay applications .
Pharmacological Activities
Key Insights :
- Sulphonamide derivatives (e.g., Compound 35) exhibit potent analgesic activity, suggesting that substituents like piperazinylsulfonyl enhance bioactivity .
- The target compound’s glucopyranosyl group may direct it toward carbohydrate-active enzymes, though empirical studies are needed to confirm this.
Physicochemical Properties
*Estimated based on analogous glycosides (e.g., 4-nitrophenyl N-acetyl-β-D-glucosaminide: MW 342.3) .
Key Insights :
- The glucopyranosyl group significantly increases molecular weight and hydrophilicity compared to non-glycosylated analogs.
Key Insights :
- Glycosylation strategies used for analogous compounds (e.g., 4-nitrophenyl glycosides) may apply to the target compound .
Biological Activity
Acetamide, N-(4-(beta-D-glucopyranosyloxy)phenyl)- is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, mechanisms of action, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
The compound is characterized by an acetamide functional group linked to a phenyl ring, which is further substituted with a beta-D-glucopyranosyloxy group. Its molecular formula is C15H19NO6, with a molecular weight of approximately 293.32 g/mol. The presence of the glucopyranosyloxy moiety is believed to enhance the compound's solubility and bioactivity.
Biological Activity
Research indicates that Acetamide, N-(4-(beta-D-glucopyranosyloxy)phenyl)- exhibits various biological activities:
- Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial effects. The glycosidic linkage may contribute to enhanced interaction with microbial cell membranes.
- Anti-inflammatory Properties : Some derivatives have been evaluated for their anti-inflammatory potential, indicating that this compound may be beneficial in treating inflammatory conditions.
- Enzyme Inhibition : Interaction studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially making it a candidate for therapeutic applications in metabolic disorders.
The mechanism of action involves the compound’s interaction with biological targets such as enzymes and receptors. It is hypothesized that the glucopyranosyloxy group enhances binding affinity to these targets, modulating their activity. This could lead to various therapeutic effects depending on the specific targets involved.
Comparative Analysis
A comparison with structurally related compounds highlights unique features and potential advantages of Acetamide, N-(4-(beta-D-glucopyranosyloxy)phenyl)-:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Acetamide, N-phenyl | C8H9NO | Simple amide structure without sugar moiety |
| 2-[4-(beta-D-glucopyranosyloxy)phenyl]acetic acid | C14H18O8 | Contains carboxylic acid; potential anti-inflammatory properties |
| Acetamidobenzene | C8H9NO | Lacks glycosidic linkage; primarily studied for analgesic effects |
The table illustrates that while other compounds exhibit certain biological activities, the inclusion of the glucopyranosyloxy group in Acetamide, N-(4-(beta-D-glucopyranosyloxy)phenyl)- may enhance its solubility and overall bioactivity.
Case Studies and Research Findings
- Antimicrobial Studies : In vitro studies have shown that derivatives of acetamides exhibit varying degrees of antimicrobial activity against bacterial strains. The presence of the glucopyranosyl moiety appears to enhance this activity compared to simpler acetamides.
- Anti-inflammatory Research : A study evaluating several acetamide derivatives for anti-inflammatory effects found that those containing sugar moieties exhibited superior inhibition of inflammatory markers in cell cultures.
- Enzyme Interaction Studies : Research focused on the binding affinity of this compound to specific enzymes has indicated potential as a dual inhibitor for metabolic syndrome-related pathways, suggesting therapeutic applications in obesity and diabetes management.
Q & A
Q. What crystallographic data elucidate its binding to therapeutic targets (e.g., glycogen phosphorylase)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
